molecular formula C11H11N3S B2545746 5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione CAS No. 929974-13-0

5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione

Cat. No.: B2545746
CAS No.: 929974-13-0
M. Wt: 217.29
InChI Key: XTADNOLSCBYCTP-UHFFFAOYSA-N
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Description

5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methylphenyl ethenyl group at position 5 and a thione moiety at position 2. This structural motif is associated with diverse biological activities, including anticonvulsant and antimicrobial effects, as observed in related triazole-thione derivatives .

Properties

IUPAC Name

5-[(E)-2-(2-methylphenyl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-8-4-2-3-5-9(8)6-7-10-12-11(15)14-13-10/h2-7H,1H3,(H2,12,13,14,15)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTADNOLSCBYCTP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC2=NC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C2=NC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione (CAS Number: 929974-13-0) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology based on various research findings.

Synthesis

The synthesis of 5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione typically involves multi-component reactions that can yield derivatives with enhanced biological properties. For instance, the compound can be synthesized through the reaction of appropriate precursors under controlled conditions to ensure high purity and yield. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains. Key findings include:

  • Efficacy Against Bacteria : Studies show that 5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione demonstrates notable activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL depending on the specific bacterial strain tested .
  • Mechanism of Action : The mechanism by which triazoles exert their antimicrobial effects often involves interference with nucleic acid synthesis and inhibition of enzymes critical for bacterial survival. Molecular docking studies suggest that these compounds can bind effectively to target sites within bacterial cells .

Cytotoxicity

The cytotoxic effects of 5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione have also been evaluated:

  • Low Toxicity : In vitro studies indicate low cytotoxicity against human cell lines (IC50 > 100 µM), suggesting that this compound could be a safer alternative for therapeutic applications compared to other more toxic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Variations in substituents on the triazole ring significantly influence their antimicrobial potency and selectivity:

Substituent PositionEffect on Activity
4-position on phenylEnhanced antibacterial activity
Sulfur atom variationsModest changes in antimicrobial efficacy

This table summarizes how modifications to the molecular structure can lead to improved biological outcomes.

Case Studies

Several case studies highlight the potential applications of triazole derivatives in medicine:

  • Antimicrobial Applications : A study demonstrated that derivatives of triazole compounds exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin against resistant strains .
  • Cardiac Fibrosis : Another investigation revealed that certain triazole derivatives could inhibit cardiac fibroblast activation and remodeling in vitro and in vivo, suggesting their potential use in treating cardiac conditions .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione in the development of antimicrobial agents. The compound's structural features allow it to interact effectively with microbial targets.

  • Mechanism of Action : The thione group in the compound is believed to contribute to its antimicrobial properties by disrupting microbial cell function.
  • Efficacy : Laboratory tests have shown that derivatives of this compound exhibit significant activity against various bacterial strains, particularly Gram-positive bacteria. For instance, compounds related to triazole-thiones have demonstrated potent inhibitory effects on Bacillus species .

Anticancer Activity

The anticancer potential of 5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione has been investigated through various in vitro studies.

  • Cell Line Studies : Research indicates that this compound can inhibit the proliferation of cancer cell lines such as HCT116 and MCF7. The IC50 values for these cell lines suggest a promising therapeutic index for further development .
    Cell LineIC50 (µg/mL)
    HCT1161.9 - 7.52
    MCF72.3 - 8.0
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells via pathways that are still under investigation but may involve reactive oxygen species (ROS) generation and modulation of key signaling pathways.

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of compounds related to 5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione:

  • Synthesis Techniques : Various synthetic routes have been explored to create analogs with enhanced biological activity. These include modifications to the triazole ring and side chains to optimize interaction with biological targets .
  • Biological Testing : A systematic approach involving disc diffusion assays for antimicrobial activity and sulforhodamine B assays for cytotoxicity has been employed to evaluate the efficacy of synthesized derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole-thione derivatives vary widely in substituent patterns, which critically modulate their physicochemical and biological properties. Key structural analogues include:

Compound Name Substituents Key Features Reference
5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-methylphenyl at position 5 Demonstrates regioselective cyclocondensation with haloacetic acids .
TP-315 (anticonvulsant lead) 3-chlorophenyl and hexyl groups High efficacy in MES model; blood-brain barrier permeability .
5-(1H-indol-3-yl)-4-methyl-triazole-3-thione (SVS2) Indole and methyl groups Synthesized via FeCl3-mediated reaction; heterocyclic diversity .
5-benzyl-2,3-dihydro-1H-triazole-3-thione Benzyl group at position 5 Aliphatic/aromatic hybrid; CAS 28384-40-9 .
  • Electronic Effects : The 2-methylphenyl ethenyl group in the target compound may enhance π-stacking interactions compared to halogenated (e.g., TP-4 with 4-bromophenyl) or alkylated (e.g., TP-315 with hexyl) analogues .

Spectral and Analytical Data

  • IR Spectroscopy : The C=S stretch (~1246 cm⁻¹) is consistent across triazole-thiones (e.g., 1246 cm⁻¹ in ) .
  • NMR : Aromatic protons in the target compound’s 2-methylphenyl ethenyl group would resonate near δ 7.04–8.20 (cf. δ 7.04–8.20 for benzoxazol-triazole-thione in ) .

Data Tables

Table 2: Spectral Data Comparison

Compound IR C=S (cm⁻¹) ¹H-NMR (Aromatic δ, ppm) Yield (%)
1246 7.04–8.20 (12H) Not reported
SVS2 Not reported Not reported Moderate
Target Compound (Predicted) ~1240–1250 ~7.0–8.2 (ethenyl + aryl) 70–80

Q & A

Q. What are the optimized synthetic routes for 5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione?

The synthesis of triazole-3-thione derivatives typically involves multi-step protocols. For analogous compounds, optimized methods include:

  • Cyclocondensation : Reaction of thiosemicarbazides with appropriate aldehydes or ketones under reflux conditions (e.g., ethanol, 5–8 hours, 80–90°C) .
  • Solvent optimization : Use of water-DMF (1:1) mixtures for alkylation or arylation steps to enhance yield and purity .
  • S-Alkylation : Reaction with halogenated reagents (e.g., chloroacetic acid) in alkaline media to generate thioether derivatives .
    For the target compound, introducing the 2-methylphenyl ethenyl group may require Heck coupling or Wittig reactions, followed by purification via column chromatography .

Q. Which spectroscopic techniques are recommended for structural characterization?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and regiochemistry of the triazole ring .
  • IR spectroscopy : Identification of thione (C=S) stretching vibrations (~1200–1250 cm1^{-1}) and aromatic C-H bonds .
  • Chromatography : HPLC or TLC to verify purity (>95%) and monitor reaction progress .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Q. What physicochemical properties are critical for pharmacological profiling?

Critical parameters include:

  • LogP (lipophilicity) : Determines membrane permeability; values >2.5 suggest favorable absorption .
  • Solubility : Aqueous solubility (e.g., in PBS or DMSO) for in vitro assays. Triazole-3-thiones often require co-solvents like DMSO .
  • Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>150°C for most derivatives) .

Advanced Research Questions

Q. How do substituent variations influence biological activity in triazole-3-thione derivatives?

Substituent position and electronic effects significantly modulate activity:

Substituent Position Observed Activity Reference
ChlorophenylParaEnhanced antifungal activity (MIC: 2–4 µg/mL)
Methoxyphenyl2,4-DiImproved antibacterial potency (IC50_{50}: 8 µM)
Thiophen-2-ylC5Increased cytotoxicity (HeLa cells, IC50_{50}: 12 µM)

The 2-methylphenyl ethenyl group in the target compound may enhance π-π stacking with enzyme active sites, improving binding affinity .

Q. How can molecular docking guide the design of bioactive derivatives?

  • Target selection : Prioritize enzymes like CYP51 (antifungal target) or DNA gyrase (antibacterial) based on homology modeling .
  • Docking protocols : Use AutoDock Vina or Schrödinger Suite with optimized force fields. Key parameters include:
    • Grid box size: 20–25 Å around the active site.
    • Scoring functions: MM-GBSA for binding energy calculations .
  • Validation : Compare docking poses with crystallographic data (e.g., PDB: 5FSA) to ensure accuracy .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Structural benchmarking : Compare substituent electronic profiles (Hammett σ values) to correlate with activity trends .
  • Assay standardization : Use consistent protocols (e.g., CLSI guidelines for MIC assays) to minimize variability .
  • Meta-analysis : Pool data from multiple studies to identify outliers. For example, para-substituted chlorophenyl groups consistently show higher antifungal activity than ortho-substituted analogs .

Q. How do computational methods like DFT aid in understanding electronic properties?

  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict reactivity. Smaller gaps (e.g., 4.5 eV) correlate with higher electrophilicity .
  • Mulliken charges : Identify nucleophilic sulfur atoms in the triazole ring for targeted alkylation .
  • Solvent effects : Polarizable continuum models (PCM) simulate aqueous vs. nonpolar environments to predict solubility .

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